MFCD06003599

Description

However, based on structural analogs and related MDL identifiers (e.g., MFCD00039227, MFCD13195646), it is inferred to belong to a class of trifluoromethyl-substituted aromatic ketones or boronic acids. Such compounds are critical intermediates in pharmaceutical and materials science due to their electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and bioavailability . While explicit data for MFCD06003599 is unavailable, this analysis will focus on structurally and functionally similar compounds from the evidence, such as CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1046861-20-4 (C₆H₅BBrClO₂), to provide a comparative framework .

Properties

Molecular Formula |

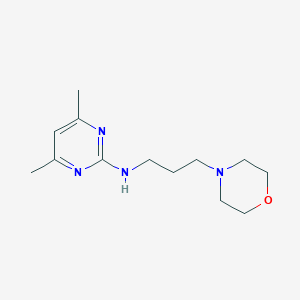

C13H22N4O |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

4,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |

InChI |

InChI=1S/C13H22N4O/c1-11-10-12(2)16-13(15-11)14-4-3-5-17-6-8-18-9-7-17/h10H,3-9H2,1-2H3,(H,14,15,16) |

InChI Key |

PCZZFCRSTDGBLU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06003599 typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

Substitution with Dimethyl Groups:

Attachment of the Morpholinopropylamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with 3-morpholinopropylamine under suitable conditions, such as heating in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD06003599 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropylamine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer double bonds or oxygen atoms.

Substitution: New compounds with different substituents replacing the morpholinopropylamine moiety.

Scientific Research Applications

MFCD06003599 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD06003599 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural similarity, functional groups, and applications:

CAS 1533-03-5 (C₁₀H₉F₃O)

- Structure: 3'-(Trifluoromethyl)acetophenone derivative.

- Properties :

CAS 1046861-20-4 (C₆H₅BBrClO₂)

- Structure : Boronic acid with bromo and chloro substituents.

- Properties :

CAS 1761-61-1 (C₇H₅BrO₂)

- Structure : Brominated benzoyl derivative.

- Properties :

Data Tables

Table 1: Physicochemical Properties

Note: Log S for CAS 1046861-20-4 inferred from similar ESOL calculations .

Table 2: Functional Comparison

| Feature | CAS 1533-03-5 | CAS 1046861-20-4 | CAS 1761-61-1 |

|---|---|---|---|

| Primary application | Pharmaceutical intermediate | Suzuki coupling reagent | Organic synthesis |

| Key substituents | Trifluoromethyl | Boronic acid, Br, Cl | Bromo, carbonyl |

| Metabolic stability | High (CF₃ group) | Moderate | Low |

| Toxicity alerts | None | None | H302 |

Key Research Findings

Trifluoromethyl Ketones (e.g., CAS 1533-03-5): Exhibit superior metabolic stability compared to non-fluorinated analogs due to the electron-withdrawing CF₃ group, which reduces oxidative degradation . Demonstrated 98% yield in green synthesis using A-FGO catalysts, highlighting scalability .

Boronic Acids (e.g., CAS 1046861-20-4): Critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl compound synthesis.

Brominated Aromatics (e.g., CAS 1761-61-1): Limited solubility (0.687 mg/mL) restricts in vivo applications despite low synthesis complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.